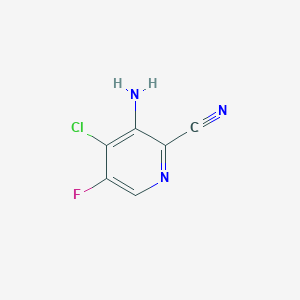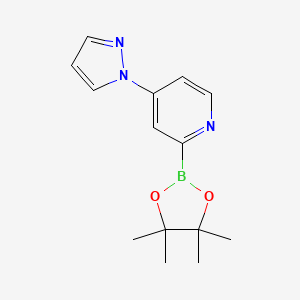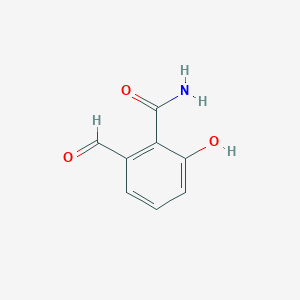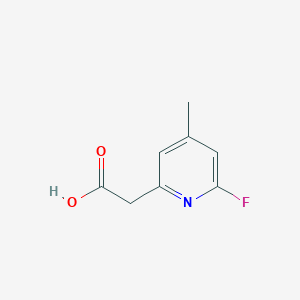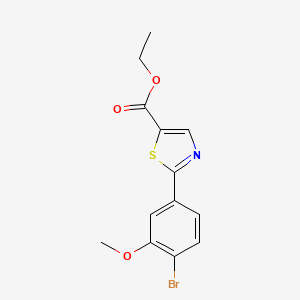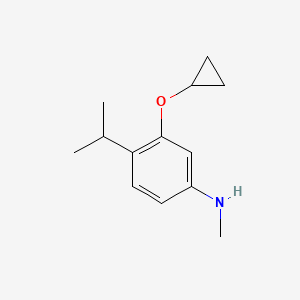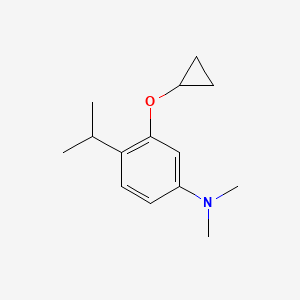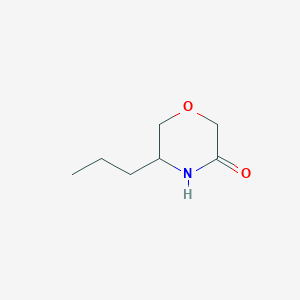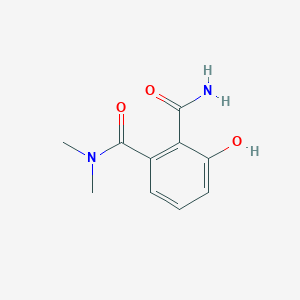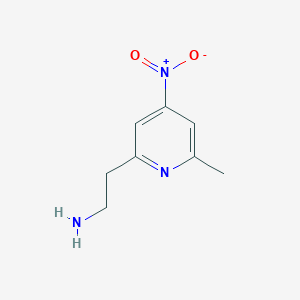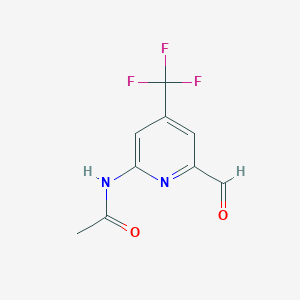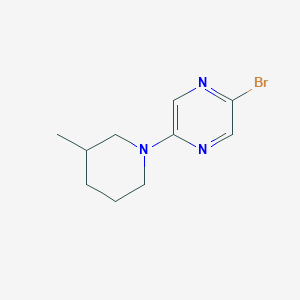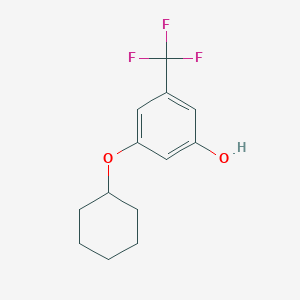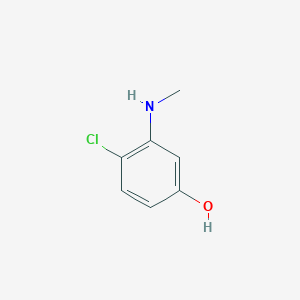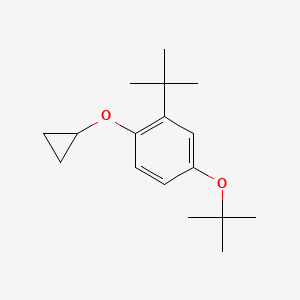
4-Tert-butoxy-2-tert-butyl-1-cyclopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butoxy-2-tert-butyl-1-cyclopropoxybenzene is an organic compound characterized by its unique structure, which includes tert-butyl and cyclopropoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-tert-butyl-1-cyclopropoxybenzene typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. For instance, the synthesis might involve the nucleophilic displacement of a bromine atom in a tert-butyl bromoacetate with a secondary amine under basic conditions using triethylamine . The reaction is performed under mild conditions at 60°C overnight using tetrahydrofuran as the solvent .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization from a petroleum ether/ethyl acetate mixture .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butoxy-2-tert-butyl-1-cyclopropoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon .
Aplicaciones Científicas De Investigación
4-Tert-butoxy-2-tert-butyl-1-cyclopropoxybenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Tert-butoxy-2-tert-butyl-1-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with macromolecules, enhancing its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
4-Tert-butoxy-2-tert-butyl-1-cyclopropoxybenzene is unique due to its specific structural features, including the presence of both tert-butyl and cyclopropoxy groups on a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C17H26O2 |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-tert-butyl-1-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)14-11-13(19-17(4,5)6)9-10-15(14)18-12-7-8-12/h9-12H,7-8H2,1-6H3 |
Clave InChI |
ZSXNSEIKZCDEHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)OC(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


